5-Methoxy-2-[(4-methylpiperazin-1-yl)methyl]pyridin-4-ol

Lipophilicity Drug-likeness Physicochemical profiling

5-Methoxy-2-[(4-methylpiperazin-1-yl)methyl]pyridin-4-ol (CAS 1105191-06-7) is a heterocyclic small molecule comprising a pyridin-4-ol core substituted at the 5-position with a methoxy group and at the 2-position with a 4-methylpiperazin-1-ylmethyl moiety. Its molecular formula is C₁₂H₁₉N₃O₂ with a molecular weight of 237.30 g·mol⁻¹.

Molecular Formula C12H19N3O2
Molecular Weight 237.3 g/mol
CAS No. 1105191-06-7
Cat. No. B1455135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxy-2-[(4-methylpiperazin-1-yl)methyl]pyridin-4-ol
CAS1105191-06-7
Molecular FormulaC12H19N3O2
Molecular Weight237.3 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)CC2=CC(=O)C(=CN2)OC
InChIInChI=1S/C12H19N3O2/c1-14-3-5-15(6-4-14)9-10-7-11(16)12(17-2)8-13-10/h7-8H,3-6,9H2,1-2H3,(H,13,16)
InChIKeyXVMNDQZURGZATP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methoxy-2-[(4-methylpiperazin-1-yl)methyl]pyridin-4-ol (CAS 1105191-06-7) – Chemical Identity, Core Properties, and Procurement Baseline


5-Methoxy-2-[(4-methylpiperazin-1-yl)methyl]pyridin-4-ol (CAS 1105191-06-7) is a heterocyclic small molecule comprising a pyridin-4-ol core substituted at the 5-position with a methoxy group and at the 2-position with a 4-methylpiperazin-1-ylmethyl moiety . Its molecular formula is C₁₂H₁₉N₃O₂ with a molecular weight of 237.30 g·mol⁻¹ . The compound is commercially supplied as a screening compound and building block (e.g., Life Chemicals product F2158-0409; Leyan product 2000838, 95% purity) and is intended exclusively for research and laboratory use [1].

Why Generic Substitution of 5-Methoxy-2-[(4-methylpiperazin-1-yl)methyl]pyridin-4-ol with Close Analogs Is Not Warranted


The 5-methoxy-4-hydroxypyridine scaffold bearing an N-methylpiperazine moiety constitutes a precisely tuned pharmacophore whose hydrogen-bond donor/acceptor capacity, basicity, and lipophilicity are exquisitely sensitive to even minor structural alterations [1]. Replacement of the 5-methoxy group with hydrogen, methyl, or halogen, or removal of the N-methyl group on the piperazine ring, alters the compound’s calculated logP, topological polar surface area (TPSA), and hydrogen-bonding profile, all of which govern target engagement, solubility, and membrane permeability [1][2]. Consequently, a des-methoxy or des-methyl analog cannot be assumed to exhibit equivalent behaviour in biochemical or cell-based assays, making compound-specific procurement essential for reproducible research.

Quantitative Comparative Evidence for 5-Methoxy-2-[(4-methylpiperazin-1-yl)methyl]pyridin-4-ol Versus Structural Analogs


Calculated Lipophilicity (clogP) and Topological Polar Surface Area (TPSA) Differentiate the Compound from Des-Methoxy and Des-Methyl Piperazine Analogs

The target compound displays a calculated logP (clogP) of 1.73 and a TPSA of 67.01 Ų, placing it within the favourable range for oral absorption and CNS penetration (Lipinski Rule of Five: clogP ≤ 5, TPSA ≤ 140 Ų) [1]. Removal of the 5-methoxy group (yielding 2-[(4-methylpiperazin-1-yl)methyl]pyridin-4-ol) is predicted to reduce clogP by approximately 0.5–0.8 log units and decrease TPSA by ~9 Ų, while removal of the N-methyl group on piperazine raises the pKa by ~0.7 units and increases hydrogen-bond donor count, both of which alter solubility and permeability profiles [2]. These computed property shifts indicate that the target compound occupies a distinct physicochemical space that is not interchangeable with its immediate analogs for screening or lead-optimisation workflows.

Lipophilicity Drug-likeness Physicochemical profiling

Commercial Availability: ≥95% Purity Specification with Full Analytical Traceability Versus Lower-Purity Analog Batches

Leyan supplies 5-methoxy-2-[(4-methylpiperazin-1-yl)methyl]pyridin-4-ol at a certified purity of 95%, and the Life Chemicals catalog entry (F2158-0409) similarly specifies 95%+ purity [1]. In contrast, several closely related piperazinyl-pyridine analogs are frequently offered only at 90% purity or without batch-specific analytical certification, increasing the risk of assay interference from unidentified impurities [2]. For the target compound, the combination of a defined purity specification and availability from multiple independent suppliers provides procurement reliability that is not uniformly available for its closest structural neighbors.

Procurement QC Reproducibility

Scaled Procurement Cost and Pack-Size Flexibility Relative to Custom Synthesis of Analog Compounds

The target compound is available off-the-shelf at 0.5 g scale for approximately USD 459 (2023 pricing) [1]. By contrast, sourcing a closely related custom analog such as 5-methoxy-2-(piperazin-1-ylmethyl)pyridin-4-ol (which lacks the N-methyl group) typically requires a bespoke synthesis quotation exceeding USD 800 for a 100 mg quantity, with lead times of 4–8 weeks [2]. The cost-per-milligram and delivery timeline advantage of the target compound enables faster hit confirmation and SAR expansion without the financial and temporal burden of de novo synthesis.

Cost efficiency Supply chain Hit expansion

Optimal Deployment Scenarios for 5-Methoxy-2-[(4-methylpiperazin-1-yl)methyl]pyridin-4-ol in Drug Discovery and Chemical Biology


Fragment-Based Lead Discovery and Hit Expansion Libraries

With a molecular weight of 237.30 Da, a clogP of 1.73, and a TPSA of 67.01 Ų, the compound adheres to fragment-like property guidelines [1]. Its balanced hydrophilicity/lipophilicity profile and the presence of synthetically tractable functional groups (hydroxyl, tertiary amine) make it suitable as a core scaffold for fragment-growing approaches targeting CNS-penetrant or orally bioavailable lead series [1].

Physicochemical Benchmarking in CNS Drug Design

The compound’s computed properties fall within the established CNS multiparameter optimisation (MPO) desirability space (clogP 1–3, TPSA 40–90 Ų, HBD ≤3) [1]. It can serve as a reference compound for calibrating in silico permeability and blood-brain barrier penetration models, offering a defined baseline against which novel analogs can be compared.

Negative Control or Counter-Screen for Piperazine-Containing Chemotypes

Because the compound shares the N-methylpiperazine motif with numerous CNS-active agents but lacks the extended aromatic appendages typically required for potent receptor engagement, it may function as a negative control for assays where the piperazine moiety alone could contribute non-specific binding [2]. This utility is enhanced by the availability of batch-certified, high-purity material that minimises confounding impurities [2].

Cost-Effective Primary Screening in Academic and Small-Biotech Settings

The compound’s off-the-shelf availability at ~$918/g and multi-vendor sourcing make it accessible for academic groups and early-stage biotech companies conducting phenotypic or target-based screens where budget and rapid turnaround are critical. Its procurement advantage over custom-synthesized analogs allows resource-limited teams to explore piperazinyl-pyridine chemical space without upfront investment in custom synthesis.

Quote Request

Request a Quote for 5-Methoxy-2-[(4-methylpiperazin-1-yl)methyl]pyridin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.